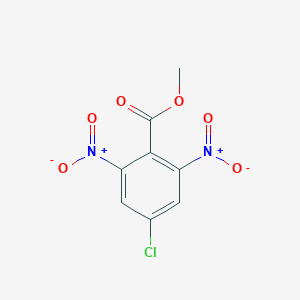

Methyl 4-Chloro-2,6-dinitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMWPWYANJDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603504 | |

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100418-47-1 | |

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-Chloro-2,6-dinitrobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 4-Chloro-2,6-dinitrobenzoate

Introduction and Strategic Overview

This compound is a substituted aromatic compound with potential applications in organic synthesis as a building block for more complex molecules. Its synthesis requires a multi-step approach that leverages fundamental principles of electrophilic aromatic substitution and functional group transformations. A direct dinitration of 4-chlorobenzoic acid is not a viable pathway, as the directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups would favor the formation of the 3,5-dinitro isomer.

Therefore, a more logical and effective strategy commences with a substrate where the directing groups synergize to install the nitro groups at the desired 2- and 6-positions. The most suitable starting material for this purpose is 4-chlorotoluene. The synthesis pathway is logically structured into three core transformations:

-

Electrophilic Aromatic Substitution: Dinitration of 4-chlorotoluene using a mixed acid of concentrated nitric and sulfuric acids to yield the key intermediate, 4-chloro-2,6-dinitrotoluene.

-

Side-Chain Oxidation: Conversion of the methyl group of the dinitrotoluene intermediate into a carboxylic acid via oxidation with a strong oxidizing agent like potassium permanganate, yielding 4-chloro-2,6-dinitrobenzoic acid.

-

Fischer Esterification: Acid-catalyzed esterification of the resulting benzoic acid derivative with methanol to afford the final product, this compound.

This guide provides a detailed examination of the causality behind each synthetic step, complete with field-proven experimental protocols and safety considerations for researchers in drug development and chemical synthesis.

Synthesis Pathway Visualization

The overall three-step synthesis from 4-chlorotoluene is depicted below.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-Chloro-2,6-dinitrobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-Chloro-2,6-dinitrobenzoate, a compound for which detailed experimental data is not widely available in current literature. By leveraging established principles of physical organic chemistry and analyzing data from structurally similar compounds, this document offers predicted properties, a plausible synthetic pathway, and expected analytical signatures. This guide is intended for researchers, chemists, and drug development professionals who may encounter this molecule in novel synthetic endeavors.

Introduction and Strategic Overview

This compound is a substituted aromatic compound whose specific physical and chemical characteristics are not extensively documented. Its structure, featuring a chlorinated benzene ring with two nitro groups ortho to the methyl ester, suggests a unique electronic and steric environment. The electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the reactivity of the aromatic ring and the ester functionality. This guide synthesizes information from related isomers and precursors to provide a robust predictive profile of the target molecule.

The core logic of this guide is to build a profile of the target compound by:

-

Establishing a probable synthetic route via its carboxylic acid precursor.

-

Predicting its physical properties based on trends observed in closely related chloro-nitrobenzoate and dinitrobenzoate isomers.

-

Anticipating its chemical reactivity and stability, with a focus on the electrophilic and nucleophilic sites.

-

Detailing the expected spectroscopic data for structural verification.

Figure 1: Logical framework for predicting the properties of this compound.

Predicted Physicochemical Properties

While direct experimental data for this compound is scarce, its properties can be reliably estimated by comparison with its isomers and related compounds. The presence of two nitro groups is expected to significantly increase the melting point and reduce solubility in non-polar solvents compared to its mononitrated counterparts.

| Property | Predicted Value for this compound | Comparative Data | Source |

| Molecular Formula | C₈H₅ClN₂O₆ | C₈H₅ClN₂O₆ (Isomer) | [1] |

| Molecular Weight | 260.59 g/mol | 260.59 g/mol (Isomer) | [1] |

| Appearance | Pale yellow crystalline solid | Light yellow crystals (4-chloro-3,5-dinitrobenzoic acid) | [2] |

| Melting Point | 105-115 °C (estimated) | Methyl 3,5-dinitrobenzoate: 107-109 °C | [3][4] |

| Boiling Point | >350 °C (decomposes, predicted) | Methyl 4-chloro-3,5-dinitrobenzoate: 381.4 °C (predicted) | |

| Solubility | Sparingly soluble in water; Soluble in acetone, ethyl acetate, and dichloromethane. | 4-Chloro-3,5-dinitrobenzoic acid is slightly soluble in water (~2.5 g/L at 25°C). | [5] |

Proposed Synthesis Pathway: Fischer Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Chloro-2,6-dinitrobenzoic acid (CAS 95192-57-7)[6][7]. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Figure 2: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a standard Fischer esterification procedure adapted for this specific substrate[8].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-2,6-dinitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

Chemical Properties and Reactivity

Stability: The compound is expected to be a stable solid under standard conditions. However, many dinitro-aromatic compounds are thermally sensitive and can decompose exothermically at elevated temperatures.

Reactivity:

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards SNAr reactions. The nitro groups in the ortho positions provide strong activation, making the chlorine a good leaving group when reacted with strong nucleophiles (e.g., alkoxides, amines).

-

Ester Group: The ester carbonyl is susceptible to nucleophilic acyl substitution. Hydrolysis can occur under both acidic and basic conditions to yield the parent carboxylic acid. Transesterification is also possible with other alcohols under appropriate catalytic conditions.

Predicted Spectroscopic Data

For structural elucidation and confirmation, a combination of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential.

| Technique | Predicted Signature | Rationale/Comparative Data |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z ≈ 260 and 262 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl). Common fragments would include loss of -OCH₃ (m/z 229/231) and -NO₂. | The isotopic pattern of chlorine is a key identifier. Fragmentation patterns are typical for aromatic esters and nitro compounds. |

| IR Spectroscopy | ~3100 cm⁻¹ (Ar C-H), ~1735 cm⁻¹ (C=O stretch), ~1540 & 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), ~850 cm⁻¹ (C-Cl stretch). | These wavenumbers are characteristic of the functional groups present. Data from related nitrobenzoates supports these assignments. |

| ¹H NMR | Two doublets in the aromatic region (~8.0-8.5 ppm), and a singlet for the methyl ester protons (~4.0 ppm). | The two aromatic protons are chemically non-equivalent and would likely show a small coupling constant (J ≈ 2-3 Hz). The chemical shift is downfield due to the electron-withdrawing groups. |

| ¹³C NMR | Carbonyl carbon ~164 ppm. Aromatic carbons from ~120-150 ppm, with carbons attached to nitro groups being highly deshielded. Methyl carbon ~53 ppm. | Chemical shifts are estimated based on standard values and data from similar substituted benzene rings. |

Safety, Handling, and Storage

Hazard Profile: While a specific safety data sheet for this compound is not available, compounds in the chloro-dinitro-aromatic class are generally considered hazardous.

-

Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin. Dinitro-aromatic compounds can cause irritation and may lead to methemoglobinemia.

-

Flammability & Explosivity: Dinitro compounds may decompose explosively upon shock, friction, or concussion, and may explode on heating.

Handling:

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound represents a molecule with interesting, albeit undocumented, chemical properties. The predictive analysis presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers. The proposed synthetic route is robust and follows standard organic chemistry methodology. The anticipated reactivity, particularly the susceptibility to nucleophilic aromatic substitution, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. All work with this and related compounds should be conducted with appropriate safety precautions due to the inherent hazards of polynitrated aromatic compounds.

References

-

Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3,5-DINITROBENZOIC ACID METHYL ESTER. Retrieved from [Link]

-

PubChem. 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

-

CAS Common Chemistry. 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

-

PubChem. 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. Methyl 3,4-dinitrobenzoate. Retrieved from [Link]

- Google Patents. Esterification of nitrobenzoic acids.

- Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Google Patents. Synthetic method suitable for industrial production of active ester.

-

Organic Syntheses. 2,5-dinitrobenzoic acid. Retrieved from [Link]

-

CONICET. PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS. Retrieved from [Link]

-

The HITRAN2020 molecular spectroscopic database. Retrieved from [Link]

-

International Chemical Safety Cards. ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]

Sources

- 1. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. 4-CHLORO-2,6-DINITROBENZOIC ACID | 95192-57-7 [chemicalbook.com]

- 7. synchem.de [synchem.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Methyl 4-Chloro-3,5-dinitrobenzoate: Synthesis, Properties, and Applications

Foreword: This document provides a comprehensive technical overview of Methyl 4-chloro-3,5-dinitrobenzoate (CAS No. 2552-45-6). Initial inquiries for the 2,6-dinitro isomer revealed a significant lack of available data in established chemical literature and databases. In contrast, the 3,5-dinitro isomer is well-documented. Therefore, to ensure scientific accuracy and provide actionable, referenced insights, this guide will focus exclusively on the synthesis, characterization, and application of Methyl 4-chloro-3,5-dinitrobenzoate. This approach ensures that all protocols and data presented are grounded in verifiable sources, aligning with the highest standards of scientific integrity.

Core Chemical Identity and Physicochemical Properties

Methyl 4-chloro-3,5-dinitrobenzoate is a nitrated aromatic ester. The presence of two strongly electron-withdrawing nitro groups on the benzene ring, ortho to the chlorine atom, significantly influences the molecule's reactivity, particularly towards nucleophilic aromatic substitution.

CAS Number: 2552-45-6[1][2][3][4][5][6]

Molecular Formula: C₈H₅ClN₂O₆[1][2][4]

Structure:

Caption: 2D structure of Methyl 4-chloro-3,5-dinitrobenzoate.

Physicochemical Data Summary

The following table summarizes key quantitative data for Methyl 4-chloro-3,5-dinitrobenzoate, compiled from various chemical data providers.

| Property | Value | Source(s) |

| Molecular Weight | 260.59 g/mol | [1][4] |

| CAS Number | 2552-45-6 | [1][2][4] |

| Appearance | Light yellow needles/crystals | |

| Melting Point | 102 - 105.5 °C | [7] |

| Boiling Point (Predicted) | 381.4 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 184.5 °C | [1][2] |

| Density (Predicted) | 1.599 g/cm³ | [2] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-] | [1][4] |

| InChI | InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | [2][4] |

| Storage Temperature | 2-8°C (Refrigerator) or 10-25°C (Room Temp) | [1][6] |

Synthesis Protocol: Fischer Esterification

The most direct and well-documented synthesis of Methyl 4-chloro-3,5-dinitrobenzoate is via the Fischer esterification of its corresponding carboxylic acid precursor, 4-Chloro-3,5-dinitrobenzoic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common reagents.

Expertise & Causality:

The choice of concentrated sulfuric acid as a catalyst is critical. It serves two functions: first, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Second, as a strong dehydrating agent, it sequesters the water molecule formed as a byproduct. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium to the right, thereby driving the reaction towards completion and maximizing the yield of the desired ester. Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[7]

Workflow Diagram: Synthesis of Methyl 4-chloro-3,5-dinitrobenzoate

Caption: Experimental workflow for the synthesis of Methyl 4-chloro-3,5-dinitrobenzoate.

Step-by-Step Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[7]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a solution of methanol (125 mL) and concentrated sulfuric acid (3.0 mL). Cool this solution in an ice bath.

-

Self-Validating Insight: The acid is added to the alcohol slowly and with cooling to safely manage the exothermic heat of solution.

-

-

Dissolution: To the cooled methanolic acid solution, add 4-Chloro-3,5-dinitrobenzoic acid (25.0 g). Stir until the solid is fully dissolved.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the flask to a gentle reflux and maintain this temperature for 18 hours.

-

Expertise Note: The extended reflux time is necessary to ensure the reaction reaches equilibrium, maximizing the conversion to the ester.

-

-

Crystallization: After 18 hours, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. The product will precipitate as light yellow needles.[7]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of cold methanol (approx. 15 mL) to remove any residual sulfuric acid and unreacted starting material.

-

Purification: For obtaining a high-purity product, perform a recrystallization from a minimal amount of hot methanol. This step yields the final product with a reported melting point of 104°-105.5°C and a yield of approximately 89%.[7]

Applications and Scientific Context

While not a large-scale industrial chemical, Methyl 4-chloro-3,5-dinitrobenzoate serves as a valuable compound in specific research and development contexts.

-

Research Chemical: It is primarily categorized as a useful research chemical and intermediate for fine chemical synthesis.[6] Its activated aromatic system makes it a versatile starting material for introducing the 3,5-dinitrobenzoyl moiety into more complex molecules.

-

Photoinduced Electron Acceptor: The electron-deficient nature of the dinitrated aromatic ring allows this molecule to function as a photoinduced electron acceptor.[1] This property is relevant in studies of photochemistry and charge-transfer complexes.

-

Biological Activity: There are literature reports suggesting its utility as a seed-dressing fungicide and as a herbicide, indicating potential applications in agrochemical research.[8] The high degree of halogenation and nitration in aromatic compounds often imparts biocidal activity.

Safety, Handling, and Disposal

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Health Hazards: Based on analogous compounds, it should be treated as harmful if swallowed, toxic in contact with skin, and a cause of serious eye and skin irritation.[9][10] Avoid creating dust and inhaling any particles.

-

Environmental Hazards: Nitrated aromatic compounds are often toxic to aquatic life with long-lasting effects.[10] Avoid release into the environment and dispose of waste through a licensed hazardous waste disposal company.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[11][12]

References

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2,3-dinitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate (C8H5ClN2O6). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

FooDB. (2015). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. methyl 4-chloro-3,5-dinitrobenzoate | 2552-45-6 [chemnet.com]

- 3. 2552-45-6 CAS MSDS (METHYL 4-CHLORO-3,5-DINITROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 4-CHLORO-3,5-DINITROBENZOATE | 2552-45-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. prepchem.com [prepchem.com]

- 8. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. gustavus.edu [gustavus.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Methyl 4-Chloro-2,6-dinitrobenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the solubility of Methyl 4-Chloro-2,6-dinitrobenzoate, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible solubility data. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Research

This compound is a nitroaromatic compound with a molecular structure that suggests its potential utility as a building block in the synthesis of more complex molecules. The presence of nitro groups, a chloro substituent, and a methyl ester functional group imparts specific chemical reactivity and physical properties to the molecule. Understanding its solubility in a range of organic solvents is paramount for several reasons:

-

Reaction Chemistry: For its use as a reactant or intermediate, it must be soluble in the reaction solvent to ensure efficient molecular interactions.

-

Purification: Crystallization is a common method for purifying solid organic compounds, and selecting an appropriate solvent system based on solubility is crucial for obtaining high-purity material.

-

Formulation: In pharmaceutical development, the solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.

-

Analytical Chemistry: Accurate quantification of the compound often requires its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1]

This guide will provide a robust framework for determining the solubility of this compound, enabling researchers to make informed decisions in their scientific endeavors.

Predicting Solubility: A Molecular Structure Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound (C₈H₅ClN₂O₆) contains several functional groups that influence its polarity and potential for intermolecular interactions:

-

Nitro Groups (-NO₂): These are strongly electron-withdrawing and highly polar groups.

-

Chloro Group (-Cl): This group is electronegative and contributes to the overall polarity of the molecule.

-

Methyl Ester Group (-COOCH₃): This group has a polar carbonyl component (C=O) and can act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is nonpolar.

The presence of multiple polar groups suggests that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents.

Quantitative Solubility Data for this compound

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) |

| Hexane | Nonpolar | 0.1 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | 2.4 | Data to be determined | Data to be determined |

| Diethyl Ether | Polar Aprotic | 2.8 | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | 3.1 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 5.1 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 5.8 | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | 3.9 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 4.3 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | 5.1 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data to be determined | Data to be determined |

| Water | Polar Protic | 10.2 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. The isothermal equilibrium method is a reliable technique that involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature.

Materials and Reagents

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Test Samples:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of labeled glass vials.

-

Add a precise volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis (using HPLC as an example):

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Accurately dilute the filtered sample from step 3 with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Trustworthiness and Self-Validation of the Protocol

The reliability of the solubility data generated using this protocol is ensured by several self-validating checks:

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at and after the point of equilibrium.

-

Use of Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy of the analytical method.

-

Filter Compatibility: It is essential to use syringe filters that do not adsorb the solute and are chemically resistant to the solvent. A preliminary test can be run by filtering a standard solution and comparing its concentration before and after filtration.

Conclusion

While specific solubility data for this compound is not widely published, this technical guide provides a scientifically sound and detailed framework for its determination. By following the outlined experimental protocol and adhering to the principles of good laboratory practice, researchers can generate accurate and reliable solubility data. This information is invaluable for the rational design of chemical syntheses, purification strategies, and, where applicable, the development of pharmaceutical formulations. The emphasis on understanding the "why" behind each step empowers scientists to adapt and troubleshoot the methodology for other compounds of interest.

References

Sources

spectroscopic data (NMR, IR, MS) for Methyl 4-Chloro-2,6-dinitrobenzoate

An In-depth Guide to the Spectroscopic Characterization of Methyl 4-Chloro-2,6-dinitrobenzoate

Executive Summary

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest for researchers in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We provide in-depth interpretations, causality-driven explanations for spectral features, and validated, step-by-step protocols for data acquisition. This guide is designed to serve as an authoritative reference for the identification, characterization, and quality control of this compound in a research setting.

Introduction to this compound

This compound (C₈H₅ClN₂O₆) is a substituted aromatic ester. Its structure is characterized by a benzene ring bearing a methyl ester group, a chlorine atom, and two nitro groups. The positioning of the two nitro groups ortho to the ester functionality, combined with the para-chloro substituent, creates a highly electron-deficient aromatic system. These structural features are critical as they profoundly influence the molecule's chemical reactivity and dictate its unique spectroscopic signature.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized batches of this compound. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret such analyses with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its constitution.

Predicted Proton (¹H) NMR Spectrum

The molecular structure possesses a plane of symmetry bisecting the C1-C4 axis. This symmetry renders the two aromatic protons (at C3 and C5) chemically equivalent.

Causality of Chemical Shifts:

-

Aromatic Protons (H-3, H-5): These protons are flanked by powerful electron-withdrawing nitro groups (in their ortho positions) and a deactivating chloro group (in their para position). This intense deshielding effect will shift their resonance significantly downfield. We predict a single signal (a singlet, as they are equivalent and have no adjacent protons to couple with) in the range of 8.5 - 8.8 ppm.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are not directly attached to the aromatic ring and are thus less affected by the ring substituents. They will appear as a sharp singlet at a characteristic chemical shift for methyl esters, predicted to be around 4.0 ppm.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 8.65 | Singlet (s) |

| ~ 4.01 | Singlet (s) |

Predicted Carbon-13 (¹³C) NMR Spectrum

Due to the molecule's symmetry, only five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Causality of Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the most downfield position, typical for this functional group, around 163 ppm.

-

Aromatic Carbons:

-

C-2, C-6: These carbons are directly attached to the highly electron-withdrawing nitro groups, causing a significant downfield shift.

-

C-4: The carbon bearing the chlorine atom will be shifted downfield, though less dramatically than the nitro-substituted carbons.

-

C-1: The ipso-carbon attached to the ester group.

-

C-3, C-5: These carbons, bonded to hydrogen, will be the most upfield of the aromatic signals.

-

-

Methyl Carbon (-OCH₃): The methyl carbon signal will appear in the typical upfield region for an ester methyl group, around 53-54 ppm.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163.0 | C =O |

| ~ 149.5 | C -NO₂ (C-2, C-6) |

| ~ 140.0 | C -Cl (C-4) |

| ~ 130.0 | C -H (C-3, C-5) |

| ~ 125.0 | C -COOCH₃ (C-1) |

| ~ 53.8 | -OC H₃ |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[1]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2-3 seconds.

-

Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the ester and nitro groups.

Key Vibrational Modes:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong, sharp absorption band is expected around 1730-1745 cm⁻¹. The electron-withdrawing nature of the ring will shift this to a higher frequency compared to a simple alkyl benzoate.

-

NO₂ Stretches: The two nitro groups will give rise to two intense absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. These are highly characteristic and confirmatory.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will appear in the 1250-1300 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, is expected for the C-Cl bond.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

| ~ 3100 | Aromatic C-H Stretch |

| ~ 1740 | C=O Stretch (Ester) |

| ~ 1545 | Asymmetric NO₂ Stretch |

| ~ 1350 | Symmetric NO₂ Stretch |

| ~ 1280 | C-O Stretch (Ester) |

| ~ 750 | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

-

Initiate the scan. Typically, 16-32 scans are co-added over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing & Cleaning:

-

The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement is complete.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Analysis of the Predicted Mass Spectrum

For this compound (C₈H₅ClN₂O₆), the molecular weight is 260.59 g/mol .

Key Features of the EI-MS Spectrum:

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic molecular ion cluster. Due to the presence of chlorine, there will be a peak for the molecule with the ³⁵Cl isotope (m/z 260) and a peak for the molecule with the ³⁷Cl isotope (m/z 262). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.

-

Major Fragmentation Pathways: Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. Key expected fragments include:

-

[M - OCH₃]⁺ (m/z 229/231): Loss of the methoxy radical is a common fragmentation for methyl esters.

-

[M - NO₂]⁺ (m/z 214/216): Loss of a nitro group radical.

-

[M - COOCH₃]⁺ (m/z 201/203): Loss of the entire methyl carboxylate radical.

-

Workflow for Mass Spectrometry Analysis

The following diagram outlines the logical workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

molecular weight and formula of Methyl 4-Chloro-2,6-dinitrobenzoate

An In-Depth Technical Guide to Methyl 4-Chloro-2,6-dinitrobenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a specific and relatively uncommon isomer of the chlorinated dinitrobenzoate family. While literature and commercial availability are dominated by its 3,5- and 2,4-dinitro counterparts, this document consolidates the predicted and established chemical principles governing the 2,6-dinitro isomer. We will address its core chemical properties, propose a robust synthesis pathway via Fischer esterification of its corresponding carboxylic acid, outline detailed protocols for its analytical characterization, and discuss its potential applications in research and development based on the known reactivity of related dinitroaromatic compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, or utilize this highly functionalized aromatic compound.

Core Molecular Attributes and Isomeric Context

This compound is a highly functionalized aromatic ester. The benzene ring is substituted with a chloro group, a methyl ester group, and two nitro groups. The specific placement of the nitro groups at the 2 and 6 positions, flanking the ester, creates significant steric hindrance and electronic effects that dictate its reactivity and spectroscopic properties.

It is critical to distinguish this compound from its more commonly cited isomers, such as Methyl 4-chloro-3,5-dinitrobenzoate (CAS No. 2552-45-6).[1][2] The properties and reactivity can differ significantly between these isomers. This guide focuses exclusively on the 2,6-dinitro isomer.

Deduced Molecular Formula and Weight

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular formula and weight can be reliably deduced from its precursor, 4-Chloro-2,6-dinitrobenzoic acid (CAS No. 95192-57-7).

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₅ClN₂O₆ | Deduced |

| Molecular Weight | 260.59 g/mol | Calculated[2][3] |

| Precursor Acid | 4-Chloro-2,6-dinitrobenzoic acid | CAS: 95192-57-7 |

| Precursor Formula | C₇H₃ClN₂O₆ | --- |

| Precursor MW | 246.56 g/mol | --- |

Chemical Structure

The structure of this compound is defined by the specific arrangement of its substituents on the benzene ring.

Caption: Proposed workflow for synthesizing the precursor acid.

Causality and Rationale:

-

Nitration: Starting with 4-chlorotoluene, a double nitration is required. The methyl group is an ortho-, para- director, and the chloro group is also an ortho-, para- director. The first nitro group will preferentially add to position 2 (ortho to methyl, meta to chloro). The second nitration is then directed by all three existing groups to the remaining ortho position relative to the methyl group (position 6). This step requires harsh conditions (fuming nitric/sulfuric acid) because the ring is deactivated by the first nitro group and the chloro group. [4][5]2. Oxidation: The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heat. This reaction is a standard method for converting alkyl side chains on an aromatic ring to carboxylic acids. [6]

Primary Synthesis: Fischer Esterification

The most direct and reliable method for preparing the title compound is the Fischer esterification of 4-Chloro-2,6-dinitrobenzoic acid with methanol, catalyzed by a strong acid. [7][8] Protocol: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2,6-dinitrobenzoic acid (1.0 eq).

-

Solvent and Reagent: Add anhydrous methanol (20-30 eq), which serves as both the reactant and the solvent. An excess is crucial to drive the equilibrium towards the product. [8]3. Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq) to the mixture. Caution: This addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. The ester product, being less polar, should precipitate.

-

Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until effervescence ceases and the pH is neutral (pH ~7). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product.

Analytical Characterization

Rigorous analytical methods are required to confirm the identity, purity, and specific isomeric structure of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and formula of the target compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified ester in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temp: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Fragmentation Pattern: The EI-MS spectrum is expected to show a molecular ion peak [M]⁺ at m/z 260 (and a characteristic M+2 peak around m/z 262 due to the ³⁷Cl isotope). Key fragmentation pathways for esters and nitroaromatics include: [9][10][11]* Loss of methoxy radical (•OCH₃): [M - 31]⁺ at m/z 229.

-

Loss of nitro group (•NO₂): [M - 46]⁺ at m/z 214.

-

Loss of both nitro groups: [M - 92]⁺ at m/z 168.

-

Decarboxylation and other complex rearrangements are also possible. The fragmentation pattern provides a molecular fingerprint for confirmation. [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation and for distinguishing the 2,6-dinitro isomer from others.

Rationale for Isomer Distinction:

-

¹H NMR: Due to the plane of symmetry passing through the C1-C4 axis, the two aromatic protons (at C3 and C5) are chemically equivalent. They will appear as a single singlet. The methyl ester protons will also appear as a distinct singlet. This is a key differentiator from the 3,5-isomer (which would also show a singlet for the aromatic protons but at a different chemical shift) and the 2,3- or 2,4-isomers (which would show more complex splitting patterns).

-

¹³C NMR: The symmetry of the molecule means there will be fewer than 8 signals for the aromatic and ester carbons. We expect signals for C1, C2/C6 (equivalent), C3/C5 (equivalent), C4, the carbonyl carbon, and the methyl carbon.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR Shifts:

-

Aromatic Protons (H3, H5): Expected to be a singlet, significantly downfield (δ 8.0-8.5 ppm) due to the strong electron-withdrawing effects of the adjacent chloro and nitro groups. [13][14] * Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.9-4.1 ppm. [13]4. Expected ¹³C NMR Shifts:

-

Carbonyl Carbon (C=O): ~164 ppm. [13] * Aromatic Carbons: Between 120-150 ppm. The carbons directly attached to the nitro groups (C2, C6) will be highly deshielded.

-

Methyl Carbon (-OCH₃): ~53 ppm. [15]

-

Potential Applications in Research & Drug Development

While specific applications for this compound are not documented, its chemical structure suggests several areas of potential utility based on the known roles of related dinitroaromatic compounds.

Intermediate for Chemical Synthesis

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the two strongly electron-withdrawing nitro groups. [16]This makes the compound an excellent electrophilic scaffold. It can react with a wide range of nucleophiles (amines, thiols, alkoxides) to displace the chloride, providing a pathway to synthesize diverse, highly substituted aromatic compounds for libraries in drug discovery and materials science.

Tool Compound in Immunology

2,4-Dinitrochlorobenzene (DNCB) is a well-known hapten used to induce and study delayed-type hypersensitivity (contact dermatitis) in immunological research. [17][18]It functions by binding to skin proteins, making them immunogenic. The title compound, sharing the dinitrochlorobenzene core, could potentially be investigated for similar applications, possibly with different sensitization kinetics or potency due to the presence and position of the ester group. It has been used in studies related to immune modulation. [19]

Substrate for Enzyme Assays

The reactivity of the activated chloro-group makes related compounds useful as substrates for enzymes like glutathione S-transferases (GSTs), where the enzyme catalyzes the conjugation of glutathione to the electrophilic carbon. The reaction can be monitored spectrophotometrically, making such compounds valuable for enzyme kinetics and inhibitor screening assays.

Conclusion

This compound represents a synthetically accessible yet under-explored chemical entity. This guide provides a scientifically grounded framework for its synthesis and characterization, relying on established principles of organic chemistry. Its deduced formula (C₈H₅ClN₂O₆) and molecular weight (260.59 g/mol ) position it as a versatile electrophilic building block. The proposed protocols for Fischer esterification and subsequent analytical validation using MS and NMR offer a clear path for researchers to produce and confirm this specific isomer. Its potential applications as a synthetic intermediate and a research tool in immunology warrant further investigation, offering new avenues for discovery in medicinal chemistry and beyond.

References

-

Nasan, M. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is 2,4-Dinitrochlorobenzene used for? Patsnap Synapse. Retrieved from [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Reddit. (2018, October 3). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of 2,4-Dinitrochlorobenzene? Patsnap Synapse. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2,3-dinitrobenzoate. Retrieved from [Link]

-

Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

-

DrugBank. (n.d.). Dinitrochlorobenzene. Retrieved from [Link]

-

Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

-

University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Abrams, D. I., et al. (1998). Pilot study of topical dinitrochlorobenzene (DNCB) in human immunodeficiency virus infection. PubMed. Retrieved from [Link]

-

Chegg. (2022, February 20). Question: Please, I need answer for Part A # 8 and Part C # 1 & 2. Retrieved from [Link]

-

Lepoittevin, J. P., et al. (1989). Contaminants of dinitrochlorobenzene. PubMed. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. PMC. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Jawiczuk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). nitration of aromatic compounds. YouTube. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-chloro-2,3-dinitrobenzoate | C8H5ClN2O6 | CID 148919147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Page loading... [guidechem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. aiinmr.com [aiinmr.com]

- 14. Solved Please, I need answer for Part A # 8 and Part C # 1 & | Chegg.com [chegg.com]

- 15. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]

- 18. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 19. Pilot study of topical dinitrochlorobenzene (DNCB) in human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Reagent: A Technical Guide to the Potential Applications of Methyl 4-Chloro-2,6-dinitrobenzoate in Organic Chemistry

Foreword: A Note on Isomeric Specificity

While the principles and applications outlined in this guide are grounded in established chemical theory, it is important to note that specific experimental data for Methyl 4-Chloro-2,6-dinitrobenzoate is not as widely published as for its isomers, such as Methyl 4-chloro-3,5-dinitrobenzoate. The reactivity and potential applications described herein are based on the well-understood principles of nucleophilic aromatic substitution, strongly supported by the extensive literature on analogous compounds bearing ortho and para nitro-activation. The protocols provided are illustrative and may require optimization for this specific substrate.

Introduction: The Unique Reactivity of this compound

This compound is a highly activated aromatic compound with significant potential in organic synthesis and derivatization. Its chemical structure, featuring a chlorine atom positioned para to one nitro group and ortho to another, renders the aromatic ring exceptionally electron-deficient. This electronic arrangement is the cornerstone of its utility, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The two nitro groups work in concert to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, thereby facilitating the displacement of the chloride leaving group.[1][2]

This guide will explore the theoretical underpinnings and practical applications of this potent reagent, with a focus on its utility in the derivatization of amines and as a versatile building block for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Core Application: Derivatization of Amines for Enhanced Detection

A significant application for highly activated chloro-dinitrophenyl compounds is the derivatization of primary and secondary amines. This is particularly valuable for analytical techniques like High-Performance Liquid Chromatography (HPLC), where many amines lack a native chromophore for UV-Vis detection. Reaction with a reagent like this compound attaches a strongly UV-absorbing dinitrophenyl group to the amine, dramatically enhancing its detectability.

The SNAr Mechanism in Amine Derivatization

The reaction proceeds through a classic SNAr pathway. The nucleophilic amine attacks the carbon atom bearing the chlorine. The resulting intermediate, a negatively charged Meisenheimer complex, is resonance-stabilized by the ortho and para nitro groups. The subsequent expulsion of the chloride ion restores aromaticity and yields the stable, derivatized amine.

Caption: The SNAr mechanism for the derivatization of an amine with this compound.

Illustrative Protocol for Amine Derivatization

This protocol is adapted from established methods for similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride.[3][4]

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Amine sample

-

Borate buffer (pH 9.0)

-

HPLC system with UV-Vis detector

Procedure:

-

Reagent Solution: Prepare a 50 mM solution of this compound in acetonitrile.

-

Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent and dilute with the borate buffer.

-

Derivatization:

-

In a microcentrifuge tube, combine 100 µL of the amine sample with 100 µL of the reagent solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction at 60°C for 30 minutes.

-

Cool the mixture to room temperature.

-

-

Analysis:

-

Inject a suitable volume of the derivatized sample into the HPLC system.

-

Monitor the eluent at a wavelength of approximately 260 nm.

-

Expected Outcome:

The derivatized amines will exhibit significantly longer retention times on a reverse-phase HPLC column compared to the underivatized forms and will be readily detectable by UV-Vis.

Utility as a Versatile Synthetic Building Block

The high reactivity of this compound makes it an attractive starting material for the synthesis of a variety of more complex molecules. The dinitrophenyl moiety is a key component in numerous compounds with interesting biological and material properties.

Synthesis of Novel Heterocycles

The chloro-dinitrophenyl scaffold can be elaborated into various heterocyclic systems. For instance, reaction with a dinucleophile, such as a substituted hydrazine or a 1,2-diaminoalkane, could lead to the formation of novel pyrazole or benzodiazepine derivatives, respectively.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in a multi-step synthesis.

Caption: A generalized workflow for the multi-step synthesis starting from this compound.

Physicochemical and Safety Data

While specific data for this compound is scarce, data for the closely related isomer, Methyl 4-chloro-3,5-dinitrobenzoate, can provide some guidance.

Table of Properties (for Methyl 4-chloro-3,5-dinitrobenzoate):

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O₆ |

| Molecular Weight | 260.59 g/mol |

| Boiling Point | 381.4 °C |

| Flash Point | 184.5 °C |

Data sourced from commercial supplier information and databases.[5][6]

Safety Precautions:

Dinitroaromatic compounds should be handled with care. They are often skin irritants and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a highly activated and versatile reagent for organic synthesis. Its potential is firmly rooted in the principles of nucleophilic aromatic substitution, with the dual nitro group activation providing a strong driving force for the displacement of the chloro substituent. While direct experimental literature on this specific isomer is limited, the well-established reactivity of analogous compounds strongly suggests its utility in amine derivatization for analytical purposes and as a valuable building block for the construction of complex molecular architectures. Further research into the specific applications of this reagent is warranted and promises to unveil its full potential in the fields of medicinal chemistry, materials science, and beyond.

References

-

PrepChem.com. Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025 Feb 2. Available from: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. 2017 Jan 14. Available from: [Link]

-

Organic Syntheses. 1-chloro-2,6-dinitrobenzene. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

Quora. What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. 2018 May 3. Available from: [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. 2019 Jul 12. Available from: [Link]

-

ResearchGate. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. 2025 Oct 16. Available from: [Link]

-

StudySmarter. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. Available from: [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. 2025 Dec 5. Available from: [Link]

-

Matrix Fine Chemicals. 4-CHLORO-2,6-DINITROBENZOIC ACID | CAS 95192-57-7. Available from: [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. 2015 Jan 12. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

-

Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. 2016 Feb 27. Available from: [Link]

-

PubMed. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. 2009 Nov 10. Available from: [Link]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. Available from: [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. 2023 Jan 22. Available from: [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797. Available from: [Link]

-

Scribd. Che232 L11 | PDF | Physical Chemistry | Organic Compounds. Available from: [Link]

-

PubChem. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-Chloro-2,6-dinitrobenzoate: Navigating Scarcity and Enabling Research Through Synthesis and Alternatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability: A Landscape of Scarcity

Direct inquiries and catalog searches across a wide range of chemical vendors confirm that Methyl 4-Chloro-2,6-dinitrobenzoate is not a stock item. Its precursor, 4-Chloro-2,6-dinitrobenzoic acid (CAS 95192-57-7), is listed by a very limited number of suppliers, often on a make-to-order basis, which implies long lead times and high costs. This scarcity necessitates a strategic approach for researchers requiring this or structurally similar scaffolds.

Commercially Available Isomeric Alternatives

For research programs where the precise substitution pattern is not an absolute requirement, several isomers of methyl chlorodinitrobenzoate and related compounds are commercially available. These alternatives can be valuable for initial screening, methodology development, or as starting materials for further chemical modifications.

Supplier and Property Overview

The following table summarizes the key properties and representative suppliers for readily available isomers. Researchers are advised to consult the suppliers directly for current pricing, availability, and detailed specifications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| Methyl 4-chloro-2-nitrobenzoate | 42087-80-9 | C₈H₆ClNO₄ | 215.59 | TCI, Energy Chemical, J & K SCIENTIFIC |

| Methyl 4-chloro-3,5-dinitrobenzoate | 2552-45-6 | C₈H₅ClN₂O₆ | 260.59 | Biosynth, Sigma-Aldrich |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 | Sigma-Aldrich, SaiSamarth International |

Workflow for Procuring and Utilizing Alternative Isomers

The following diagram illustrates a logical workflow for researchers considering the use of alternative isomers.

Caption: A stepwise process for selecting, obtaining, and validating alternative isomers.

Synthesis of this compound: A Practical Approach

For research that specifically requires this compound, a de novo synthesis is the most viable path. The proposed synthesis is a two-step process: the dinitration of a suitable starting material to yield 4-chloro-2,6-dinitrobenzoic acid, followed by Fischer esterification to obtain the final methyl ester.

Proposed Synthetic Pathway

The logical synthetic route begins with the nitration of a commercially available precursor, followed by esterification.

Caption: A two-step synthesis of the target compound from a readily available starting material.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.[1][2][3][4][5]

Materials:

-

4-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 g of 4-chlorobenzoic acid to 40 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding 12 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the solid product, 4-chloro-2,6-dinitrobenzoic acid, in a vacuum oven.

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[6][7][8]

Materials:

-

4-Chloro-2,6-dinitrobenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, suspend 5 g of 4-chloro-2,6-dinitrobenzoic acid in 50 mL of anhydrous methanol.

-

Carefully add 2 mL of concentrated sulfuric acid dropwise to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Safety and Handling

Dinitroaromatic compounds are potentially explosive and should be handled with extreme caution. They are also toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While the direct procurement of this compound presents a significant challenge, this guide provides a clear and actionable framework for researchers in drug development and related scientific fields. By leveraging commercially available isomers for preliminary studies and employing the detailed synthesis protocol for targeted applications, research progress can be maintained. The provided synthesis is based on well-established, robust reactions, offering a high probability of success for chemists with standard laboratory capabilities.

References

-

PrepChem.com. Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

University of California, Irvine. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

University of California, Los Angeles. NITRATION OF METHYL BENZOATE. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- Google Patents.

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

Methyl 4-Chloro-2,6-dinitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword